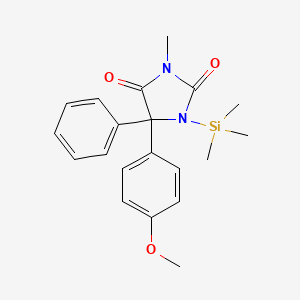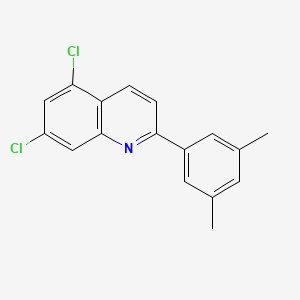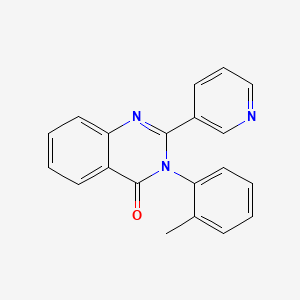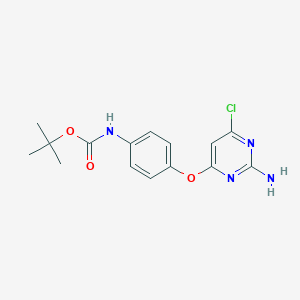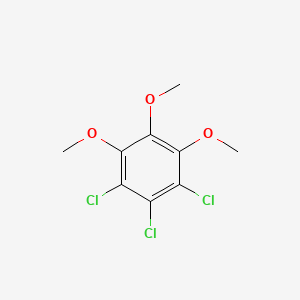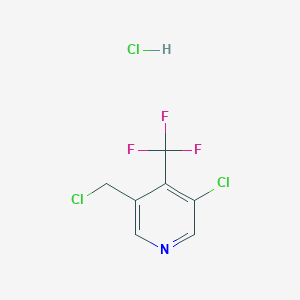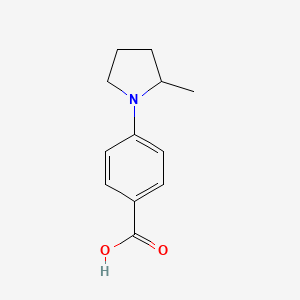
4-(2-Methylpyrrolidin-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylpyrrolidin-1-yl)benzoic acid is a chemical compound that features a benzoic acid moiety substituted with a 2-methylpyrrolidin-1-yl group
Méthodes De Préparation
The synthesis of 4-(2-Methylpyrrolidin-1-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 2-methylpyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
4-(2-Methylpyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Applications De Recherche Scientifique
4-(2-Methylpyrrolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Methylpyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
4-(2-Methylpyrrolidin-1-yl)benzoic acid can be compared with other similar compounds, such as:
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: This compound has an additional methyl group on the pyrrolidine ring, which may affect its chemical reactivity and biological activity.
4-(1-Methylpyrrolidin-3-yl)benzoic acid: The position of the methyl group on the pyrrolidine ring is different, which can influence the compound’s properties.
Pyrrolidin-2-one derivatives: These compounds have a lactam ring instead of a pyrrolidine ring, leading to different chemical and biological behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
4-(2-methylpyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H15NO2/c1-9-3-2-8-13(9)11-6-4-10(5-7-11)12(14)15/h4-7,9H,2-3,8H2,1H3,(H,14,15) |
Clé InChI |
AHQVIPBWWMZGQY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN1C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


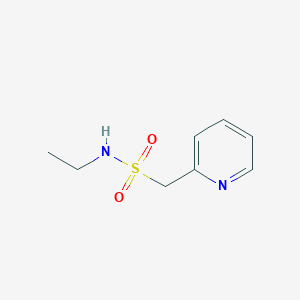
![4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide](/img/structure/B13963850.png)
![{[(Trichloromethyl)sulfanyl]oxy}benzene](/img/structure/B13963862.png)

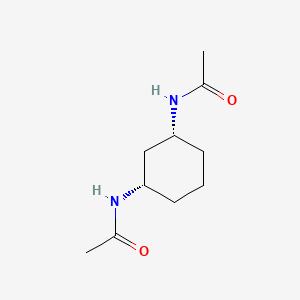
![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)
![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)
